molecular formula C11H8ClN5O B2955304 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one CAS No. 338405-68-8

3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one

Cat. No.: B2955304
CAS No.: 338405-68-8
M. Wt: 261.67
InChI Key: PTWARDVGLRWIRW-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a complex organic compound belonging to the pyrazolo[4,3-c]pyridazine class This compound features a pyrazole ring fused to a pyridazine ring, with an amino group at the 3-position and a 4-chlorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the chlorophenyl group. Common synthetic routes include:

  • Condensation Reactions: : These reactions often involve the condensation of hydrazines with β-diketones or β-ketoesters to form the pyrazole core.

  • Cyclization: : The final step often involves cyclization reactions to form the pyridazine ring, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce nitro groups or other oxidized functionalities.

  • Substitution: : Substitution reactions can involve the replacement of the chlorine atom on the phenyl ring with other functional groups, using nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Nucleophiles such as amines, alcohols, or halides

Major Products Formed

  • Oxidation: : Carboxylic acids, aldehydes, ketones

  • Reduction: : Amines, alcohols

  • Substitution: : Amino-substituted phenyl compounds, alkyl-substituted phenyl compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can be used to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.

Medicine

In medicine, this compound has shown potential as a therapeutic agent. Its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be harnessed to create innovative products with improved performance and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-chlorophenyl)pyrazole

  • 5-Amino-3-(4-chlorophenyl)pyrazole

  • 3-Amino-5-(4-bromophenyl)pyrazole

Uniqueness

3-Amino-5-(4-chlorophenyl)-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one stands out due to its unique structural features, including the fused pyrazole and pyridazine rings. This structural complexity can lead to distinct biological and chemical properties compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-6-1-3-7(4-2-6)17-9(18)5-8-10(16-17)11(13)15-14-8/h1-5,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWARDVGLRWIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=NN3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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